molecular formula C10H18O2 B11757345 (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane

(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane

Cat. No.: B11757345
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-YHMJZVADSA-N
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Description

(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features two oxirane (epoxide) rings attached to a hexyl chain. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide rings can be oxidized to form diols.

    Reduction: Reduction of the epoxide rings can yield alcohols.

    Substitution: Nucleophilic substitution reactions can open the epoxide rings, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can attack the epoxide ring, resulting in ring-opening reactions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various functionalized alcohols and amines

Scientific Research Applications

(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Epoxides like this one are investigated for their potential as anticancer agents due to their ability to form covalent bonds with DNA.

    Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane involves the high reactivity of the epoxide rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions. In biological systems, this reactivity allows the compound to interact with nucleophilic sites in biomolecules, such as the amino groups in proteins and the nitrogenous bases in DNA. This can result in the formation of covalent adducts, which can disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(Hexadecyloxy)methyl]oxirane
  • (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane

Uniqueness

This compound is unique due to the presence of two epoxide rings attached to a hexyl chain. This structure imparts distinct reactivity and properties compared to other epoxides, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-2-[6-(oxiran-2-yl)hexyl]oxirane

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10?/m1/s1

InChI Key

CFHWRTNORXTUDE-YHMJZVADSA-N

Isomeric SMILES

C1[C@H](O1)CCCCCCC2CO2

Canonical SMILES

C1C(O1)CCCCCCC2CO2

Origin of Product

United States

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